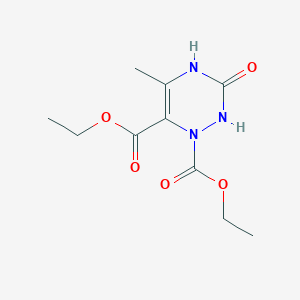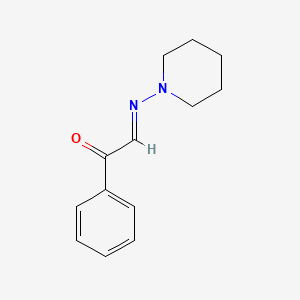![molecular formula C12H9F3N2 B14689783 N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine CAS No. 24020-61-9](/img/structure/B14689783.png)
N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridin-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine typically involves the coupling of 2-bromo-5-(trifluoromethyl)pyridine with aniline derivatives. One common method is the Pd-catalyzed amination reaction . For instance, the reaction can be carried out using Pd(dba)2 as the catalyst and BINAP as the ligand in the presence of tBuONa in 1,4-dioxane . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound.
Chemical Reactions Analysis
Types of Reactions: N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted pyridines.
Scientific Research Applications
Chemistry: N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine is used as a building block in the synthesis of more complex molecules. Its unique electronic properties make it valuable in the development of new ligands and catalysts .
Biology and Medicine: Its trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates .
Industry: In the agrochemical industry, derivatives of this compound are used as active ingredients in pesticides and herbicides. The trifluoromethyl group contributes to the compound’s effectiveness and environmental stability .
Mechanism of Action
The mechanism of action of N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group influences the compound’s binding affinity and selectivity towards these targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors by forming strong interactions with the active site .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)pyridine
- 4-Amino-2-(trifluoromethyl)pyridine
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
Uniqueness: N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine is unique due to the combination of the trifluoromethyl group and the pyridin-2-amine moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound in various applications .
Properties
CAS No. |
24020-61-9 |
|---|---|
Molecular Formula |
C12H9F3N2 |
Molecular Weight |
238.21 g/mol |
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]pyridin-2-amine |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)9-4-3-5-10(8-9)17-11-6-1-2-7-16-11/h1-8H,(H,16,17) |
InChI Key |
REUSIJSELXIDND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



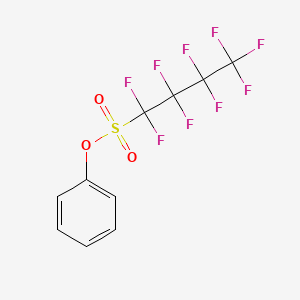

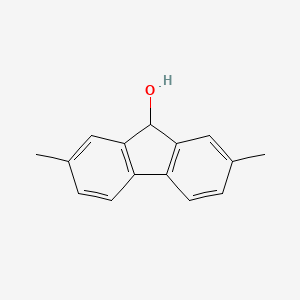
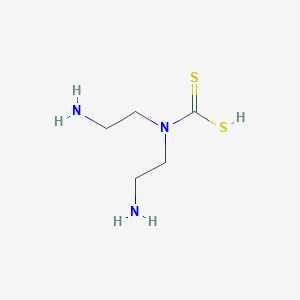
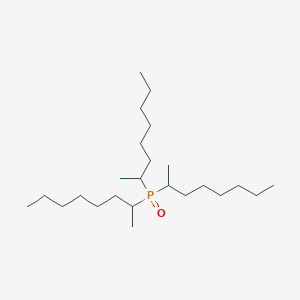

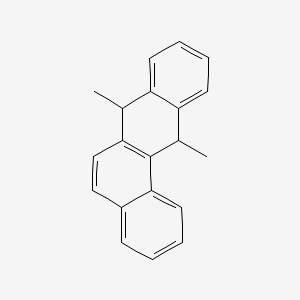
![3-Oxa-7-thiatricyclo[3.3.3.01,5]undecane](/img/structure/B14689752.png)

![N-[(5-methyl-2-propan-2-ylcyclohexylidene)amino]-2,4-dinitroaniline](/img/structure/B14689761.png)
![Ethanamine, N,N-bis[2-(diphenylphosphino)ethyl]-2-methoxy-](/img/structure/B14689765.png)
